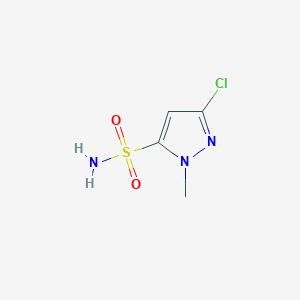
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate: is a complex organic compound with a molecular formula of C20H16NO6P This compound is notable for its unique structure, which combines elements of pyridine, chromen, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2H-chromen-2-one with pyridine derivatives under controlled conditions. The reaction is often mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The resulting intermediate is then phosphorylated using a suitable phosphorylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives.
Applications De Recherche Scientifique
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another chromen derivative with similar structural features.
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide: A compound with enhanced antifungal activity.
Uniqueness
This compound stands out due to its unique combination of pyridine, chromen, and phosphate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16NO6P |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C15H11O6P.C5H5N/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h1-9H,(H2,17,18,19);1-5H |
Clé InChI |
CDBPKTLZAVAXKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)


![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
